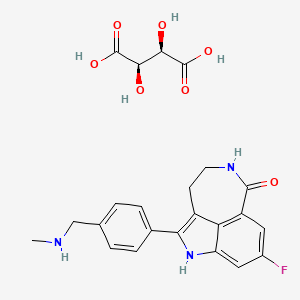

Rucaparib (Tartrate)

説明

BenchChem offers high-quality Rucaparib (Tartrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rucaparib (Tartrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C23H24FN3O7 |

|---|---|

分子量 |

473.4 g/mol |

IUPAC名 |

(2R,3R)-2,3-dihydroxybutanedioic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |

InChI |

InChI=1S/C19H18FN3O.C4H6O6/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;5-1(3(7)8)2(6)4(9)10/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChIキー |

QDEYOHBAURMWHP-LREBCSMRSA-N |

異性体SMILES |

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

正規SMILES |

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.C(C(C(=O)O)O)(C(=O)O)O |

製品の起源 |

United States |

Unlocking Synthetic Lethality: A Technical Whitepaper on PARP1 and PARP2 Inhibition by Rucaparib Tartrate

Executive Summary

Rucaparib (formerly known as AG-014699 or PF-01367338) is a highly potent, orally bioavailable small-molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family[1]. As a cornerstone of targeted oncology, rucaparib exploits the concept of synthetic lethality to selectively eradicate tumor cells harboring homologous recombination deficiencies (HRD), such as BRCA1 or BRCA2 mutations[2]. This whitepaper provides an in-depth technical analysis of rucaparib tartrate, detailing its sub-nanomolar IC50 values against PARP1 and PARP2, the mechanistic causality behind its cytotoxicity, and the self-validating experimental protocols required to accurately quantify its pharmacological profile.

The Mechanistic Rationale: PARP Inhibition and Synthetic Lethality

To understand the efficacy of rucaparib, one must first dissect the physiological role of PARP enzymes. PARP1, PARP2, and PARP3 are integral to the cellular DNA damage response (DDR)[3]. When a single-strand break (SSB) occurs, PARP1 and PARP2 act as primary sensors. Upon binding to the damaged DNA, these enzymes undergo an allosteric activation, utilizing NAD+ to synthesize highly negatively charged poly(ADP-ribose) (PAR) chains on target proteins and themselves (auto-PARylation)[4]. This PARylation recruits downstream repair effectors like XRCC1 to initiate Base Excision Repair (BER)[3].

Rucaparib functions via a dual mechanism of action:

-

Catalytic Inhibition: Crystallographic data reveals that rucaparib mimics the nicotinamide moiety of NAD+, competitively binding to the PARP active site and halting PAR chain synthesis[1].

-

PARP Trapping: By preventing auto-PARylation, rucaparib prevents the electrostatic repulsion that normally allows PARP to dissociate from DNA. The enzyme becomes physically "trapped" on the chromatin[4].

When a replication fork collides with a trapped PARP-DNA complex during the S-phase, the SSB degenerates into a highly toxic double-strand break (DSB)[4]. In healthy cells, Homologous Recombination (HR) seamlessly repairs these DSBs. However, in BRCA-mutant cancer cells lacking HR capabilities, the cell is forced to rely on error-prone Non-Homologous End Joining (NHEJ), leading to genomic instability and apoptosis—a phenomenon known as synthetic lethality[2],[5].

Mechanism of synthetic lethality induced by Rucaparib in BRCA-deficient cells.

Quantitative Profiling: IC50 and Binding Affinity (Ki)

Rucaparib is distinguished by its sub-nanomolar potency against its primary targets. While it effectively inhibits PARP1, PARP2, and PARP3, its binding affinity is most pronounced for PARP2[1].

Table 1: Biochemical Potency of Rucaparib

| Target Enzyme | Half-Maximal Inhibitory Concentration (IC50) | Inhibitory Constant (Ki) | Assay Context |

| PARP1 | 0.8 nM | 1.4 nM | Cell-free in vitro assay |

| PARP2 | 0.5 nM | 0.17 nM | Cell-free in vitro assay |

| PARP3 | 28.0 nM | N/A | Cell-free in vitro assay |

Data synthesized from established pharmacokinetic profiling[1],[5]. Note that while rucaparib shows weak biochemical inhibition of tankyrases (TNKS1/2) at high concentrations (IC50 > 480 nM), cellular reporter assays confirm it does not meaningfully inhibit TNKS1/2 signaling in vivo (cellular IC50 > 10 µM)[5].

Experimental Methodologies: Determining IC50 and Trapping Efficacy

As a Senior Application Scientist, I must emphasize that IC50 values are intrinsically assay-dependent. A robust protocol must control for enzyme concentration, substrate (NAD+) competition, and the necessity of DNA damage stimuli. Below are the field-proven, self-validating workflows used to establish rucaparib's efficacy.

Step-by-step biochemical workflow for determining PARP1/2 IC50 values.

Protocol 1: Cell-Free Biochemical Assay for PARP1/2 IC50

To isolate the catalytic inhibition variable, a cell-free enzymatic assay is utilized.

-

Plate Preparation: Coat 96-well microtiter plates with histone proteins and incubate overnight at 4°C.

-

Causality & Design Rationale: Histones act as the physiological acceptor substrate for PARylation. Without an acceptor, the assay cannot accurately measure polymer chain elongation.

-

-

Enzyme and DNA Activation: Add recombinant human PARP1 (or PARP2) enzyme to the wells alongside sheared, activated salmon sperm DNA.

-

Causality & Design Rationale: PARP1 and PARP2 are DNA-dependent enzymes. They require free DNA ends (mimicking SSBs) to undergo the allosteric changes necessary for catalytic activation. Omitting activated DNA results in baseline noise rather than measurable enzymatic activity.

-

-

Inhibitor Titration: Prepare a 10-point serial dilution of rucaparib tartrate (from 10 µM down to 0.01 nM) in assay buffer.

-

Causality & Design Rationale: The tartrate salt form is chosen over the free base due to its vastly superior aqueous solubility, ensuring the drug remains uniformly distributed without precipitating at the upper bounds of the titration curve.

-

-

Reaction Initiation: Add NAD+ spiked with biotinylated-NAD+ to initiate the reaction.

-

Causality & Design Rationale: Because rucaparib is an NAD+ competitor, the NAD+ concentration must be kept strictly at or near its Michaelis constant (Km). Using saturating NAD+ levels would artificially inflate the apparent IC50 value.

-

-

Detection & Analysis: Wash the plates to remove unbound NAD+, add Streptavidin-HRP, and detect via chemiluminescence. Calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model.

-

Self-Validation Checkpoint: A "No DNA" control well must be included. If the "No DNA" well shows high luminescence, the enzyme preparation is spontaneously active or contaminated, invalidating the IC50 calculation.

-

Protocol 2: Cellular Viability and PARylation Assay

To validate the biochemical IC50 in a physiological context, cell-based assays are deployed using isogenic cell lines[5].

-

Cell Culture: Plate the BRCA1-mutant human ovarian cancer cell line UWB1.289 alongside its genetically restored isogenic counterpart, UWB1.289+BRCA1[5].

-

Treatment & Damage Induction: Treat cells with varying concentrations of rucaparib for 2 hours. Subsequently, expose the cells to Methyl methanesulfonate (MMS) for 10 minutes.

-

Causality & Design Rationale: MMS induces widespread alkylation damage, creating a massive influx of SSBs. This forces rapid cellular PARylation and drives PARP recruitment to the chromatin, creating the perfect environment to measure PARP trapping[4].

-

-

Fractionation & Immunoblotting: Lyse the cells and isolate the chromatin-bound fraction. Probe with anti-PARP1 and anti-PAR antibodies.

-

Self-Validation Checkpoint: By comparing UWB1.289 against UWB1.289+BRCA1, we create a self-validating system. Rucaparib demonstrates an IC50 of ~375 nM for cell viability in the BRCA1-mutant line, compared to ~5430 nM in the BRCA1-restored line[5]. Any cytotoxicity observed exclusively in the mutant line confirms that cell death is driven by synthetic lethality rather than off-target chemotoxicity.

-

Conclusion

Rucaparib tartrate stands as a masterclass in rational drug design. By achieving sub-nanomolar IC50 and Ki values against PARP1 and PARP2[1], and by leveraging the dual mechanisms of catalytic inhibition and profound chromatin trapping[4], it effectively weaponizes a tumor's own DNA repair deficiencies against itself. For researchers and drug developers, adhering to the strict, causality-driven experimental protocols outlined above is paramount for accurately benchmarking next-generation PARP inhibitors against this established clinical standard.

Sources

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. scilit.com [scilit.com]

Pharmacokinetics and Pharmacodynamics of Rucaparib Tartrate: A Comprehensive Technical Guide

Executive Summary

Rucaparib tartrate (marketed as Rubraca) is a potent, orally bioavailable small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes (PARP1, PARP2, and PARP3)[1]. Clinically approved for the treatment of deleterious BRCA mutation-associated metastatic castration-resistant prostate cancer (mCRPC) and recurrent ovarian cancer[2][3], rucaparib exerts its antineoplastic effects through a dual mechanism of catalytic inhibition and physical PARP trapping[4].

This whitepaper synthesizes the pharmacodynamic (PD) rationale, the systemic pharmacokinetic (PK) profile, and the rigorous bioanalytical methodologies required to quantify and evaluate rucaparib in preclinical and clinical settings.

Pharmacodynamics (PD) & Mechanism of Action

Catalytic Inhibition and Synthetic Lethality

The core PD principle of rucaparib relies on synthetic lethality . In healthy cells, single-strand DNA breaks (SSBs) are rapidly detected and repaired by the base excision repair (BER) pathway, which is dependent on PARP1 and PARP2[1][5]. Rucaparib competitively binds to the NAD+ binding pocket of these enzymes, inhibiting auto-PARylation and effectively shutting down BER.

When BER is inhibited, unrepaired SSBs degenerate into highly toxic double-strand breaks (DSBs) during the S-phase of the cell cycle as replication forks progress and collapse[6]. In cells with proficient homologous recombination (HR), these DSBs are accurately repaired. However, in tumor cells harboring homologous recombination deficiency (HRD)—such as those with BRCA1 or BRCA2 mutations—the cells are forced to rely on error-prone repair mechanisms like Non-Homologous End Joining (NHEJ). This leads to massive genomic instability, chromosomal aberrations, and ultimately, apoptosis[1][7].

The PARP Trapping Phenomenon

Beyond simple catalytic inhibition, rucaparib acts as an interfacial poison, locking PARP enzymes onto the damaged DNA[4]. This "PARP trapping" creates a bulky DNA-protein crosslink that is highly cytotoxic, as it physically blocks the replication machinery[6].

Causality Insight: The cytotoxicity of PARP inhibitors correlates more strongly with their trapping efficiency than their catalytic IC50. While talazoparib exhibits the highest trapping potency, rucaparib demonstrates moderate-to-high trapping efficiency (comparable to olaparib and niraparib, and significantly higher than veliparib), striking a critical balance between antineoplastic efficacy and manageable hematological toxicity[4].

Diagram 1: Mechanism of synthetic lethality and PARP trapping induced by Rucaparib.

Pharmacokinetics (PK) Profile

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of rucaparib is essential for optimizing dosing regimens and predicting drug-drug interactions (DDIs).

Absorption and Distribution

Rucaparib exhibits a dose-independent mean oral bioavailability of approximately 36%[8]. Following oral administration, the median time to peak plasma concentration ( Tmax ) is 1.9 hours[3].

-

Food Effect: While a high-fat meal increases the Cmax by 20% and the Area Under the Curve (AUC) by 38%, these changes are not deemed clinically significant; thus, rucaparib can be administered with or without food[3][8].

-

Distribution: The apparent volume of distribution ( Vd ) at steady state is highly variable, ranging from 113 to 262 L, indicating extensive tissue distribution[7]. Plasma protein binding is moderate at approximately 70%[7].

Metabolism and Excretion

Rucaparib is cleared primarily through hepatic metabolism and biliary excretion.

-

Metabolism: It is extensively metabolized by the cytochrome P450 system, primarily via CYP2D6 , with minor contributions from CYP1A2 and CYP3A4[3][7].

-

Excretion: The median terminal elimination half-life ( T1/2 ) is 17 to 25.9 hours, allowing for a twice-daily (BID) dosing regimen[3][8]. Mass balance studies using [14C] -rucaparib reveal that 71.9% of the dose is recovered in feces (63.9% unchanged) and 17.4% in urine (7.6% unchanged)[7][9]. Because renal clearance plays a minor role, mild-to-moderate renal impairment does not necessitate dose adjustments[7].

Quantitative PK Summary

Table 1: Key Pharmacokinetic Parameters of Rucaparib

| Parameter | Value / Description | Clinical Implication |

| Oral Bioavailability | ~36% (Dose-independent) | Requires relatively high oral doses (600 mg BID) to achieve therapeutic exposure[8]. |

| Tmax | 1.9 hours | Rapid systemic absorption[3]. |

| Volume of Distribution ( Vss ) | 113 – 262 L | Extensive partitioning into tissues, including solid tumors[7]. |

| Protein Binding | ~70% | Moderate binding; low risk of displacement-based DDIs[7]. |

| Primary Metabolism | CYP2D6 (major), CYP1A2, CYP3A4 | Potential for DDIs. Rucaparib itself is a moderate inhibitor of CYP1A2 and weak inhibitor of CYP3A/CYP2C9[8][10]. |

| Elimination Half-Life ( T1/2 ) | 17 – 25.9 hours | Supports BID dosing to maintain steady-state target engagement[3][8]. |

| Primary Excretion Route | Feces (71.9%) | Hepatic/biliary clearance dominates over renal clearance[7][9]. |

Experimental Methodologies & Protocols

To ensure rigorous scientific integrity, the following protocols detail the self-validating systems used to measure rucaparib's PK and PD properties.

Protocol 1: LC-MS/MS Bioanalytical Method for PK Quantification

Accurate quantification of rucaparib in plasma requires high sensitivity and specificity to overcome matrix effects. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[11][12].

Causality Insight: We utilize Rucaparib-d3 (a stable isotope-labeled analog) as an internal standard (IS). Because the IS co-elutes with the analyte and experiences identical ion suppression/enhancement in the MS source, it perfectly normalizes matrix effects, ensuring absolute quantitative accuracy[11].

Step-by-Step Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 100 µL of human or rat plasma into a polypropylene tube.

-

Spike with 50 µL of Rucaparib-d3 internal standard (30.0 ng/mL)[11].

-

Add 100 µL of 10 mM KH2PO4 buffer to adjust pH, facilitating partitioning into the organic phase[11].

-

Add 2.5 mL of methyl tertiary butyl ether (MTBE). Vortex vigorously for 5 minutes to extract the lipophilic drug[11].

-

-

Centrifugation & Reconstitution:

-

Centrifuge at 4000 rpm for 10 minutes. Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

Chromatographic Separation:

-

Mass Spectrometry (MRM Mode):

-

Operate the mass spectrometer in positive ESI mode.

-

Transitions: Monitor m/z 323.4 → 170.1 for Rucaparib, and m/z 328.4 → 170.1 for Rucaparib-d3[11].

-

Diagram 2: LC-MS/MS bioanalytical workflow for the quantification of Rucaparib.

Protocol 2: Chromatin-Bound PARP Trapping Assay (PD Evaluation)

To validate target engagement and PARP trapping in vitro, subcellular fractionation followed by immunoblotting is utilized.

Causality Insight: Traditional enzymatic assays only measure catalytic inhibition. To measure trapping, we must isolate the chromatin fraction, as trapped PARP is tightly bound to DNA and insoluble in standard lysis buffers.

Step-by-Step Methodology:

-

Cell Treatment: Seed BRCA-mutant (e.g., MDA-MB-436) and BRCA-WT cells. Treat with varying concentrations of rucaparib (10 nM - 1 µM) for 4 hours.

-

Induction of DNA Damage: Add 0.01% methyl methanesulfonate (MMS) for 30 minutes to induce base damage and stimulate PARP recruitment to chromatin[4].

-

Subcellular Fractionation:

-

Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) containing protease inhibitors. Centrifuge to isolate the nuclear pellet.

-

Resuspend the pellet in a stringent extraction buffer (containing 300 mM NaCl and 1% Triton X-100) to remove soluble nuclear proteins.

-

Centrifuge at 15,000 x g. The remaining insoluble pellet represents the chromatin-bound fraction .

-

-

Immunoblotting: Digest the chromatin pellet with benzonase nuclease to release DNA-bound proteins. Resolve lysates via SDS-PAGE, transfer to a nitrocellulose membrane, and probe with anti-PARP1 and anti-Histone H3 (loading control) antibodies. Increased PARP1 in this fraction indicates successful PARP trapping.

Conclusion

Rucaparib tartrate represents a highly optimized therapeutic agent in the precision oncology arsenal. Its PK profile—characterized by moderate bioavailability, extensive tissue distribution, and predominantly hepatic clearance—supports a robust twice-daily dosing regimen. Pharmacodynamically, its dual action of catalytic PARP inhibition and DNA trapping ensures profound synthetic lethality in HR-deficient malignancies. Rigorous bioanalytical methods, such as stable-isotope LC-MS/MS, remain critical for therapeutic monitoring and ongoing DDI investigations.

References

-

Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC. nih.gov. Available at: [Link]

-

Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC. nih.gov. Available at:[Link]

-

Estimation of Rucaparib in Biological Matrices By LC-ESI-MS/MS. ijpbs.com. Available at: [Link]

-

Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS. frontiersin.org. Available at:[Link]

-

rubraca - FDA Label. fda.gov. Available at: [Link]

-

Dose Adjustment of Poly (ADP-Ribose) Polymerase Inhibitors in Patients with Hepatic or Renal Impairment. dovepress.com. Available at: [Link]

-

Evaluation of absorption, distribution, metabolism, and excretion of [14C]-rucaparib. nih.gov. Available at:[Link]

-

FDA Approves RUBRACA. accp1.org. Available at:[Link]

-

RUBRACA® (rucaparib) tablets, for oral use. fda.gov. Available at: [Link]

-

PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. aacrjournals.org. Available at:[Link]

-

Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. dovepress.com. Available at:[Link]

-

Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC. nih.gov. Available at:[Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. FDA Approves RUBRACA [accp1.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of absorption, distribution, metabolism, and excretion of [14C]-rucaparib, a poly(ADP-ribose) polymerase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. ijpbs.com [ijpbs.com]

- 12. Frontiers | Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin [frontiersin.org]

Rucaparib Tartrate in Ovarian Cancer: In Vitro Efficacy, Mechanistic Dynamics, and Assay Methodologies

Executive Summary

Rucaparib tartrate is a potent, orally bioavailable small-molecule inhibitor targeting poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1, PARP2, and PARP3[1]. In the context of ovarian cancer—particularly high-grade serous ovarian carcinoma (HGSOC)—rucaparib exploits the mechanistic vulnerability of homologous recombination repair (HRR) deficiency[2]. As a Senior Application Scientist, understanding the causality behind in vitro responses to rucaparib is critical for designing robust preclinical assays and interpreting pharmacological data. This whitepaper elucidates the in vitro efficacy of rucaparib tartrate across diverse ovarian cancer cell lines, detailing the mechanistic rationale and providing self-validating experimental protocols.

Mechanistic Rationale: PARP Trapping and Synthetic Lethality

The efficacy of rucaparib is not solely derived from its catalytic inhibition of PARP. Instead, rucaparib physically traps PARP1 and PARP2 enzymes at sites of single-strand DNA breaks (SSBs)[2]. When a cell enters the S-phase of the cell cycle, the replication fork collides with these trapped PARP-DNA complexes, converting SSBs into highly cytotoxic double-strand breaks (DSBs)[3].

In HR-proficient cells (e.g., BRCA wild-type), these DSBs are accurately repaired via homologous recombination. However, in HR-deficient cells (e.g., BRCA1/2 mutated), the cell is forced to rely on error-prone repair mechanisms like Non-Homologous End Joining (NHEJ), leading to severe genomic instability, cell cycle arrest at the G2/M phase, and ultimately, apoptosis[3]. This phenomenon is known as synthetic lethality.

Mechanism of rucaparib-induced synthetic lethality in HR-deficient ovarian cancer cells.

In Vitro Efficacy Across Ovarian Cancer Cell Lines

The in vitro efficacy of rucaparib tartrate is highly dependent on the genetic background of the target cell line. Cytotoxicity assays demonstrate that rucaparib is profoundly more potent in BRCA-mutated lines compared to isogenic wild-type counterparts[1][4].

Table 1: Comparative IC50 Values of Rucaparib in Ovarian Cancer Cell Lines

| Cell Line | BRCA Status | HR Status | IC50 Value |

| UWB1.289 | BRCA1 Mutant | Deficient | 375 nM (0.375 µM)[1] |

| UWB1.289+BRCA1 | BRCA1 Wild-Type (Restored) | Proficient | 5,430 nM (5.43 µM)[1] |

| BrKras (Murine) | BRCA1 -/- | Deficient | 84 nM (0.084 µM)[4] |

| C2Km (Murine) | BRCA1 Wild-Type | Proficient | 13,000 nM (13.0 µM)[4] |

| COLO704 | Unknown/Other HR defects | Deficient | 2,500 nM (2.5 µM)[5] |

Causality Check: The >14-fold difference in IC50 between UWB1.289 and its BRCA1-restored isogenic pair validates that rucaparib's primary cytotoxic mechanism is strictly tethered to HR deficiency, rather than off-target generalized toxicity[1].

Self-Validating Experimental Protocols

To accurately assess the in vitro efficacy of rucaparib tartrate, researchers must employ orthogonal assays: one to confirm target engagement (PARylation inhibition) and another to measure phenotypic outcome (cell viability).

Protocol 1: Target Engagement - Poly(ADP-ribose) (PAR) Inhibition Assay

Rationale: Before attributing cytotoxicity to PARP inhibition, one must confirm that rucaparib effectively inhibits PAR catalytic activity in the specific cell line. Rucaparib inhibits PARylation in UWB1.289 cells with an IC50 of approximately 2.8 nM[1].

Methodology:

-

Cell Seeding: Seed UWB1.289 cells at 3x10⁵ cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Dissolve rucaparib tartrate in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 nM to 100 nM. Ensure final DMSO concentration is ≤0.1% to prevent solvent toxicity.

-

Treatment: Treat cells with rucaparib for 2 hours.

-

Stimulation (Crucial Step): Induce PARylation by treating cells with 1 mM H₂O₂ for 10 minutes. Causality: PARP activity is transient and DNA-damage dependent; H₂O₂ creates the SSBs necessary to activate PARP1, providing a robust signal window[6].

-

Lysis & Quantification: Lyse cells using RIPA buffer supplemented with PARG inhibitors (to prevent PAR degradation). Quantify PAR levels using a validated PAR ELISA kit, normalizing to total protein content via BCA assay.

Protocol 2: Phenotypic Outcome - 6-Day Cell Viability Assay (CellTiter-Glo)

Rationale: Because rucaparib relies on replication fork collapse during the S-phase, standard 48-hour viability assays are insufficient. Cells must undergo multiple division cycles to accumulate lethal DNA damage. A 6-day assay is the gold standard for PARP inhibitors[1].

Methodology:

-

Seeding: Seed cells (e.g., UWB1.289) at low density (500–1,000 cells/well) in a 96-well opaque plate. Causality: Low density ensures cells remain in the exponential growth phase for the entire 6 days, preventing contact inhibition from artificially halting the cell cycle.

-

Dosing: 24 hours post-seeding, treat with a 10-point dose-response curve of rucaparib tartrate (e.g., 0.001 µM to 30 µM).

-

Incubation: Incubate for 6 days. Do not perform media changes, as this can disturb apoptotic cells and skew viability readouts.

-

Detection: Equilibrate plates to room temperature. Add CellTiter-Glo reagent (1:1 ratio with media volume) to lyse cells and stabilize the luminescent signal (measuring ATP as a proxy for metabolically active cells).

-

Analysis: Read luminescence on a microplate reader. Calculate IC50 using non-linear regression (curve fit) in analytical software.

Standard 6-day in vitro cell viability assay workflow for PARP inhibitors.

Conclusion

The in vitro efficacy of rucaparib tartrate is a masterclass in targeted oncology, demonstrating profound synthetic lethality in HR-deficient ovarian cancer models. By strictly adhering to mechanistically sound protocols—such as extended 6-day viability assays to allow for S-phase progression, and H₂O₂-stimulated PARylation readouts to confirm target engagement—researchers can generate highly reproducible, self-validating data that accurately reflects the compound's clinical potential.

References

-

[5] Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC (nih.gov). Available at:

-

[1] Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib - AACR Journals (aacrjournals.org). Available at:

-

[6] Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC (nih.gov). Available at:

-

[4] Abstract 3650: Preclinical evaluation of the PARP inhibitor rucaparib in combination with PD-1 and PD-L1 inhibition in a syngeneic BRCA1 mutant ovarian cancer model - AACR Journals (aacrjournals.org). Available at:

-

[3] Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC (nih.gov). Available at:

-

[2] Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC (nih.gov). Available at:

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]

Exploiting Genomic Instability: The Mechanistic and Clinical Landscape of Rucaparib Tartrate in Synthetic Lethality

Executive Summary

The paradigm of precision oncology has been fundamentally reshaped by the concept of synthetic lethality—a genetic interaction where the simultaneous disruption of two non-lethal pathways results in cellular death. Rucaparib tartrate, an orally bioavailable small-molecule poly(ADP-ribose) polymerase (PARP) inhibitor, exemplifies this approach. By exploiting pre-existing homologous recombination repair (HRR) deficiencies (such as BRCA1/2 mutations), rucaparib selectively induces mitotic catastrophe in malignant cells while sparing healthy tissue. This whitepaper provides an in-depth technical analysis of rucaparib’s unique binding profile, its clinical translation, and a self-validating experimental framework for quantifying PARP trapping and synthetic lethality in preclinical models.

Mechanistic Foundation: The Biochemistry of Rucaparib

Rucaparib tartrate functions as a nicotinamide adenine dinucleotide (NAD+) competitive inhibitor at the catalytic domain of PARP enzymes. While all clinical-stage PARP inhibitors target PARP1 and PARP2, rucaparib distinguishes itself through a uniquely promiscuous binding profile. Structural and biochemical analyses reveal that rucaparib binds and stabilizes PARP1, PARP2, PARP3, and notably extends its affinity to PARP10, PARP12, PARP15, and PARP161[1].

The mechanism of action is bipartite:

-

Catalytic Inhibition: Rucaparib blocks the auto-PARylation of PARP1/2, preventing the recruitment of downstream DNA repair effectors to sites of single-strand breaks (SSBs).

-

PARP Trapping (The Cytotoxic Driver): Rucaparib effectively traps PARP1 and PARP2 onto the DNA lesion. This trapped PARP–DNA complex forms a highly toxic steric roadblock. During the S-phase of the cell cycle, advancing replication forks collide with these complexes, causing fork collapse and the generation of lethal double-strand breaks (DSBs)2[2].

In HR-proficient cells, these DSBs are seamlessly repaired. However, in HR-deficient cells (e.g., BRCA mutants), the cell is forced to rely on error-prone pathways like Non-Homologous End Joining (NHEJ), leading to genomic chaos and apoptosis.

Quantitative Affinity Profiling

In cell-free assays, rucaparib demonstrates exceptional potency, with an inhibitory constant ( Ki ) of 1.4 nmol/L for PARP1 and 0.17 nmol/L for PARP2 3[3]. The table below contextualizes rucaparib's potency against other clinical PARP inhibitors.

| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Ki (nM) | Clinical Indications (Key) |

| Rucaparib | 0.8 | 0.5 | 1.4 | Ovarian, mCRPC (BRCAmut) |

| Olaparib | 1.1 | 0.9 | ~1.5 | Ovarian, Breast, Prostate |

| Talazoparib | 0.57 | ~0.2 | N/A | Breast (gBRCAmut) |

| Niraparib | 3.8 | 2.1 | N/A | Ovarian |

| Veliparib | 4.7 | 2.0 | N/A | Clinical Trials |

Data synthesized from established in vitro enzymatic assays4[4].

Caption: Mechanism of Rucaparib-induced synthetic lethality via PARP trapping in HR-deficient cells.

Clinical Translation: Efficacy in BRCA-Mutated Malignancies

The robust preclinical rationale for rucaparib has culminated in definitive clinical success. On December 17, 2025, the FDA granted regular full approval to rucaparib for the treatment of adult patients with deleterious BRCA mutation-associated metastatic castration-resistant prostate cancer (mCRPC) who have received prior androgen receptor-directed therapy5[5].

This approval was anchored by the phase 3 TRITON3 trial (NCT02975934). In this study, rucaparib demonstrated a statistically significant improvement in radiographic progression-free survival (rPFS) compared to the physician's choice of therapy (11.2 months vs. 6.4 months), representing a 50% reduction in the risk of radiographic progression or death (HR, 0.50; P < .0001)6[6].

Expanding the Synthetic Lethal Interactome

Current research is actively expanding the utility of rucaparib beyond canonical BRCA1/2 mutations:

-

Combinatorial DDR Targeting: A recent Phase I study demonstrated that pulse dosing of rucaparib combined with irinotecan (a topoisomerase I inhibitor) yielded durable responses in patients with ATM- and PALB2-mutated solid tumors, overcoming prior platinum resistance 7[7].

-

Novel Genetic Targets: Genome-wide CRISPR screens have identified DNA Ligase 1 (LIG1) deficiency as a novel synthetic lethal vulnerability. LIG1 knockdown significantly enhances the accumulation of γ H2AX foci and apoptosis when treated with PARP inhibitors, suggesting new biomarker-driven avenues for rucaparib application 8[8].

Self-Validating Experimental Protocol: Quantifying PARP Trapping and Synthetic Lethality

To rigorously evaluate rucaparib in preclinical settings, researchers must utilize assays that differentiate between mere catalytic inhibition and the cytotoxic PARP trapping mechanism. Short-term viability assays (e.g., 48-hour ATP-based assays) are fundamentally flawed for this purpose, as they fail to capture the replication-dependent accumulation of DSBs required for PARP inhibitor-induced death.

As an Application Scientist, I mandate the following Self-Validating Clonogenic Survival & Trapping Workflow .

Step-by-Step Methodology

Step 1: Isogenic Cell Line Preparation

-

Action: Culture BRCA2 -/- DLD1 cells alongside their isogenic BRCA2 +/+ wild-type counterparts.

-

Causality: Utilizing an isogenic model is non-negotiable. It eliminates confounding variables stemming from differing genetic backgrounds, isolating the synthetic lethal interaction strictly to the HR deficiency.

Step 2: siRNA-Mediated PARP1 Depletion (The Self-Validation Control)

-

Action: Transfect a parallel cohort of both BRCA2 -/- and WT cells with PARP1-targeting siRNA 48 hours prior to rucaparib exposure.

-

Causality: This is the critical self-validating step. If rucaparib kills cells solely by inhibiting PARP catalytic activity, knocking down PARP1 should mimic the drug's toxicity. However, because rucaparib's primary cytotoxic mechanism is PARP trapping, removing the PARP1 protein eliminates the physical target that forms the toxic DNA roadblock. Consequently, PARP1 knockdown will paradoxically rescue the BRCA2 -/- cells from rucaparib-induced death, confirming that the observed cytotoxicity is strictly trapping-dependent.

Step 3: Rucaparib Treatment and Clonogenic Plating

-

Action: Seed cells at a low density (e.g., 500 cells/well in 6-well plates). Treat with a 10-point dose-response gradient of rucaparib tartrate (0.1 nM to 10 µM).

-

Causality: Low-density seeding allows single cells to undergo the multiple replication cycles necessary to convert trapped PARP complexes into fatal DSBs, eventually forming distinct colonies. This provides a true measure of reproductive cell death rather than transient cytostasis.

Step 4: Chromatin Fractionation (Orthogonal Validation)

-

Action: In a parallel high-density culture treated at the calculated IC50, perform sub-cellular fractionation at 48 hours. Immunoblot the insoluble chromatin-bound fraction for PARP1.

-

Causality: This biochemically quantifies the physical accumulation of trapped PARP1 on the DNA, directly correlating the phenotypic death observed in the clonogenic assay with the molecular mechanism of the drug.

Step 5: Scoring and Synergy Quantification

-

Action: After 10-14 days, fix colonies with methanol/acetic acid and stain with 0.5% crystal violet. Calculate the Surviving Fraction (SF) relative to vehicle controls.

Caption: Step-by-step self-validating experimental workflow for quantifying rucaparib-mediated synthetic lethality.

References

- Source: PMC (nih.gov)

- FDA Grants Regular Approval to Rucaparib for BRCA-Mutated mCRPC Source: Targeted Oncology URL

- FDA Grants Full Approval to Rucaparib for BRCA Mutation–Associated mCRPC Source: OncLive URL

- Source: PMC (nih.gov)

- Inhibitors of PARP: Number crunching and structure gazing Source: PNAS URL

- Source: PubMed (nih.gov)

- Source: PMC (nih.gov)

- Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors Source: MDPI URL

Sources

- 1. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. targetedonc.com [targetedonc.com]

- 6. onclive.com [onclive.com]

- 7. Synthetic Lethality Beyond BRCA: A Phase I Study of Rucaparib and Irinotecan in Metastatic Solid Tumors With Homologous Recombination-Deficiency Mutations Beyond BRCA1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Synthetic Lethality‐Based Combination Therapy Using LIG1 and PARP Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Rucaparib Tartrate Blood-Brain Barrier Permeability: Mechanistic Insights, Efflux Liabilities, and Experimental Models

Executive Summary

The clinical deployment of Poly (ADP-ribose) polymerase (PARP) inhibitors for central nervous system (CNS) malignancies and brain metastases requires a rigorous understanding of neuro-pharmacokinetics. While rucaparib tartrate (Rubraca®) exhibits profound synthetic lethality in BRCA-mutated and homologous recombination-deficient (HRD) tumors, its efficacy in intracranial models is heavily dictated by its permeability across the blood-brain barrier (BBB).

This technical guide dissects the mechanistic efflux liabilities of rucaparib, summarizes critical pharmacokinetic parameters (Kp vs. Kp,uu,brain ), and provides validated in vitro and in vivo experimental workflows for assessing BBB penetrance.

Molecular Mechanisms of Rucaparib at the Blood-Brain Barrier

The BBB is a dynamic interface composed of specialized endothelial cells characterized by tight junctions and high expression of ATP-binding cassette (ABC) efflux transporters. Rucaparib possesses moderate passive membrane permeability; however, its net CNS accumulation is severely restricted due to its high-affinity substrate status for two primary efflux pumps: P-glycoprotein (P-gp / ABCB1) and Breast Cancer Resistance Protein (BCRP / ABCG2) [1].

When rucaparib passively diffuses into the apical membrane of the BBB endothelium, it is rapidly recognized by P-gp and BCRP and actively extruded back into the capillary lumen. This synergistic efflux mechanism prevents the drug from reaching therapeutic concentrations in the brain parenchyma[2].

Diagram 1: Transporter-mediated active efflux of rucaparib at the BBB endothelium.

Quantitative Pharmacokinetics: Total vs. Unbound Brain Exposure

In neuro-pharmacokinetics, relying solely on the total brain-to-plasma ratio ( Kp ) is a critical error. Kp includes drug bound to brain lipids and proteins, which is pharmacologically inactive. The gold standard metric is Kp,uu,brain (the ratio of unbound brain concentration to unbound plasma concentration). A Kp,uu,brain value near 1.0 indicates free diffusion, while values < 0.1 indicate active efflux.

Rucaparib demonstrates a Kp,uu,brain of ~0.09 in wild-type models, indicating that over 90% of the free drug is actively excluded from the CNS[3]. However, knocking out murine Mdr1a/b and Bcrp1 genes results in a massive >15-fold increase in brain accumulation, proving that poor penetrance is transporter-driven rather than a limitation of the molecule's physicochemical properties[4].

Table 1: Rucaparib BBB Permeability Parameters Across Murine Models

| Animal Model / Genotype | Parameter | Value | Biological Implication | Reference |

| CD-1 Mice (Wild-Type) | Kp,uu,brain (Free Ratio) | 0.09 | Severe active efflux restriction. | [3] |

| CD-1 Mice (Wild-Type) | Free Brain Cmax | 8.59 ng/mL | Sub-therapeutic for widespread PARP inhibition. | [3] |

| CD-1 Mice (Wild-Type) | Total Brain Cmax | 118 ng/mL | High non-specific tissue binding masks true availability. | [3] |

| FVB Mice (Wild-Type) | Kp (Total Ratio) | 0.11 - 0.12 | Baseline total brain penetration is negligible. | [4] |

| TKO Mice (Mdr1a/b-/- Bcrp1-/-) | Kp (Total Ratio) | 1.61 - 2.00 | Efflux ablation restores and enhances brain accumulation. | [4] |

Experimental Workflows & Methodologies

To accurately profile the BBB permeability of rucaparib or novel PARP inhibitors, a two-tiered self-validating system is required: in vitro Transwell assays for mechanistic transporter identification, followed by in vivo equilibrium dialysis to determine true Kp,uu,brain .

Protocol A: In Vitro Transwell Efflux Assay (MDCK-II System)

Causality Check: MDCK-II cells are selected over Caco-2 cells for BBB modeling because they achieve stable, tight monolayers much faster (3-5 days vs. 21 days) and can be stably transfected with human MDR1 (P-gp) or BCRP with high fidelity.

-

Cell Seeding: Seed MDCK-II wild-type (WT) and MDCK-II-MDR1/BCRP transfected cells onto 24-well polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/well.

-

Monolayer Validation: On day 4, measure Transepithelial Electrical Resistance (TEER). Quality Control: Only use wells with TEER > 150 Ω⋅cm2 . Add Lucifer Yellow (LY) to the apical chamber; paracellular leakage must be < 1% per hour.

-

Dosing: Prepare 1 µM and 10 µM rucaparib tartrate in transport buffer (HBSS + 10 mM HEPES, pH 7.4). Apply to the Apical (A) chamber for A-to-B transport, or Basolateral (B) chamber for B-to-A transport.

-

Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

-

Quantification & Calculation: Analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2.0 in transfected cells (that is reversible by inhibitors like zosuquidar or Ko143) confirms active efflux[1].

Protocol B: In Vivo Kp,uu,brain Determination

Causality Check: Total brain concentration overestimates efficacy due to lipid binding. Equilibrium dialysis of brain homogenate isolates the unbound fraction ( fu,brain ), allowing the calculation of the true active drug concentration.

-

Dosing & Harvesting: Administer rucaparib (e.g., 150 mg/kg PO) to CD-1 WT mice. At steady-state Tmax (typically 2-4 hours post-dose), euthanize via CO2 asphyxiation. Immediately collect systemic blood via cardiac puncture and harvest the whole brain.

-

Plasma & Homogenate Preparation: Centrifuge blood to isolate plasma. Weigh the brain tissue and homogenize in 3 volumes (w/v) of phosphate-buffered saline (PBS).

-

Equilibrium Dialysis (Rapid Equilibrium Dialysis - RED):

-

Load 100 µL of plasma or brain homogenate into the donor chamber of a RED device (8K MWCO).

-

Load 300 µL of PBS into the receiver chamber.

-

Incubate at 37°C for 4-6 hours on a shaker to achieve equilibrium.

-

-

LC-MS/MS Analysis: Extract samples using protein precipitation (acetonitrile containing internal standard). Quantify total drug in plasma, total drug in brain homogenate, and unbound drug in the dialysate.

-

Data Derivation:

-

Calculate fu,plasma and fu,brain .

-

Calculate Kp,uu,brain=(TotalBrain×fu,brain)/(TotalPlasma×fu,plasma) .

-

Diagram 2: In vivo pharmacokinetic workflow for determining Kp,uu,brain.

The Blood-Brain Tumor Barrier (BBTB) Paradox

A critical nuance in neuro-oncology drug development is the distinction between the intact BBB and the Blood-Brain Tumor Barrier (BBTB). While rucaparib fails to penetrate healthy brain tissue, it has demonstrated paradoxical efficacy in specific intracranial models, such as BRCA1-mutant triple-negative breast cancer (TNBC) xenografts[3].

The Causality: High-grade gliomas and aggressive brain metastases secrete high levels of Vascular Endothelial Growth Factor (VEGF), which induces rapid, disorganized angiogenesis. This neo-vasculature lacks the tight junction integrity of a healthy BBB and often downregulates P-gp and BCRP expression. Consequently, the BBTB becomes "leaky," allowing rucaparib to passively accumulate in the tumor core at concentrations sufficient to induce PARP trapping and DNA double-strand breaks, despite being excluded from the surrounding healthy brain parenchyma.

However, this heterogeneous permeability means that invasive tumor cells residing behind an intact BBB (at the tumor margins) will remain protected from rucaparib, often leading to disease recurrence[5].

Conclusion

Rucaparib tartrate is a potent PARP inhibitor whose systemic efficacy is undisputed, yet its application in neuro-oncology is fundamentally bottlenecked by ABCB1 and ABCG2-mediated efflux at the blood-brain barrier. For drug development professionals, understanding and accurately quantifying Kp,uu,brain via rigorous equilibrium dialysis is paramount. Future therapeutic strategies may require structural modifications to evade P-gp/BCRP recognition, or the use of localized delivery systems to bypass the BBB entirely.

References

-

Breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-GP/ABCB1) restrict oral availability and brain accumulation of the PARP inhibitor rucaparib (AG-014699) . PubMed / Springer.[Link]

-

Efficacy of PARP inhibitor rucaparib in orthotopic glioblastoma xenografts is limited by ineffective drug penetration into the central nervous system . PMC / National Institutes of Health.[Link]

-

Abstract 3888: Intracranial evaluation of the in vivo pharmacokinetics, brain distribution, and efficacy of rucaparib in BRCA-mutant, triple-negative breast cancer . AACR Journals.[Link]

-

PARP Inhibitors in Glioma: A Review of Therapeutic Opportunities . MDPI.[Link]

-

PARP Inhibitors for Sensitization of Alkylation Chemotherapy in Glioblastoma: Impact of Blood-Brain Barrier and Molecular Heterogeneity . Frontiers in Oncology.[Link]

Sources

- 1. Breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-GP/ABCB1) restrict oral availability and brain accumulation of the PARP inhibitor rucaparib (AG-014699) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Efficacy of PARP inhibitor rucaparib in orthotopic glioblastoma xenografts is limited by ineffective drug penetration into the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PARP Inhibitors for Sensitization of Alkylation Chemotherapy in Glioblastoma: Impact of Blood-Brain Barrier and Molecular Heterogeneity [frontiersin.org]

Application Note: Stability-Indicating RP-HPLC Method for the Quantification of Rucaparib Tartrate

Introduction and Mechanistic Context

Rucaparib is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerases (PARP1, PARP2, and PARP3), playing a critical role in targeted oncology by exploiting synthetic lethality in tumors with BRCA mutations[1]. While the camsylate salt is utilized in commercial clinical formulations, Rucaparib tartrate is extensively employed in preclinical research and as an analytical reference standard due to its favorable solubility profile[2].

Quantifying the active pharmaceutical ingredient (API) requires a robust, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of resolving the active rucaparib moiety from its tartrate counter-ion and potential degradation products[3]. This application note details a self-validating analytical workflow designed for high-precision quantification.

Scientific Rationale for Method Design

As analytical scientists, we do not merely select parameters; we engineer an environment where the molecule behaves predictably. The following causality drives this method's design:

-

Stationary Phase Selection : A Symmetry C18 ODS column (250 mm × 4.6 mm, 5 μm) is utilized. The dense end-capping of the ODS phase minimizes secondary interactions with the basic secondary amine of rucaparib, which would otherwise cause severe peak tailing[3].

-

Mobile Phase Causality : An isocratic blend of 0.02 M Phosphate buffer and Methanol (65:35% v/v) adjusted to pH 4.8 is employed[3]. At pH 4.8, the aliphatic amine of rucaparib (pKa ~9.5) is fully protonated, ensuring consistent retention. Furthermore, the highly polar tartrate counter-ion exhibits negligible retention in this reverse-phase system, eluting near the void volume ( t0 ). This ensures zero spectral interference with the API.

-

Detection Wavelength : UV detection at 286 nm aligns with the optimal absorbance maximum of the azepinoindole chromophore of rucaparib, maximizing the signal-to-noise ratio while minimizing baseline drift[3].

Experimental Protocols

Scientist's Insight: This protocol is designed as a self-validating system. System suitability criteria (RSD < 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates > 2000) act as an internal go/no-go gate prior to any sample analysis.

Reagents and Materials

-

Rucaparib tartrate reference standard (>99% purity)[2].

-

HPLC-grade Methanol and Water.

-

Potassium dihydrogen orthophosphate ( KH2PO4 ).

-

Dilute ortho-phosphoric acid (OPA) for pH adjustment.

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

| Parameter | Condition |

| Column | Symmetry C18 ODS (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Phosphate Buffer (0.02 M) : Methanol (65:35 v/v) |

| pH | 4.8 (Adjusted with dilute ortho-phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 286 nm |

| Injection Volume | 20 μL |

| Retention Time ( Rt ) | ~5.48 min |

Preparation of Solutions

-

Buffer Preparation : Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC-grade water to yield a 0.02 M solution. Adjust the pH to exactly 4.8 ± 0.05 using dilute OPA. Filter through a 0.45 μm membrane and sonicate to degas[3].

-

Standard Preparation (Mass Conversion Critical Step) : Accurately weigh an amount of Rucaparib tartrate equivalent to 10 mg of Rucaparib free base. (Note: MW of Rucaparib = 323.36 g/mol ; MW of Tartaric Acid = 150.09 g/mol . Multiply the target free base mass by 1.464 to determine the required tartrate salt mass). Dissolve in 10 mL of mobile phase to create a 1000 μg/mL stock. Dilute to a working concentration of 10 μg/mL[3].

Stability-Indicating Forced Degradation Workflow

To prove the method's specificity, forced degradation is performed to ensure degradants do not co-elute with the rucaparib peak[3]:

-

Acidic Stress : Treat 1 mL of stock with 1 mL of 0.1 N HCl at 60°C for 30 mins. Neutralize with 0.1 N NaOH prior to injection.

-

Alkaline Stress : Treat 1 mL of stock with 1 mL of 0.1 N NaOH at 60°C for 30 mins. Neutralize with 0.1 N HCl prior to injection.

-

Oxidative Stress : Treat 1 mL of stock with 1 mL of 3% H2O2 at room temperature for 2 hours.

-

Thermal & Photolytic Stress : Expose the solid sample to 105°C for 6 hours, and UV light (254 nm) for 24 hours, respectively, before dissolving in the mobile phase[3].

Method Validation & Quantitative Data

The method was rigorously validated according to ICH Q2(R1) guidelines, confirming its reliability for routine quality control and stability testing.

Table 2: Method Validation Summary (ICH Q2)

| Validation Parameter | Result / Acceptance Criteria |

| Linearity Range | 6 – 14 μg/mL |

| Correlation Coefficient ( R2 ) | 0.999 |

| Precision (Intra-day RSD) | < 2.0% |

| Accuracy (Mean Recovery) | 98.0% – 102.0% |

| Specificity | No interference at Rt 5.48 min |

Table 3: Forced Degradation Profile

| Stress Condition | Treatment | % Degradation Observed |

| Acidic | 0.1 N HCl, 60°C | 17.24% |

| Alkaline | 0.1 N NaOH, 60°C | 16.18% |

| Oxidative | 3% H2O2 , Room Temp | 14.06% |

| Thermal | 105°C, Solid State | 13.59% |

| Photolytic | UV Light (254 nm) | 5.38% |

(Data derived from established stability-indicating parameters[3]. According to FDA guidance, 5% to 20% degradation is optimal for validating a stability-indicating chromatographic assay).

Analytical Workflow Visualization

Fig 1: Analytical workflow for Rucaparib Tartrate HPLC forced degradation.

References

-

Suchitra, D., & Battu, S. (2021). A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Rucaparib in Bulk and Pharmaceutical Dosage Form. American Journal of Analytical Chemistry, SCIRP. 3

-

National Center for Biotechnology Information. Rucaparib Camsylate | C29H34FN3O5S | CID 121490161 - PubChem. NIH.1

-

MedChemExpress. Rucaparib (AG014699) | PARP Inhibitor. 2

Sources

Application Note: Rucaparib Tartrate Cell Viability and Cytotoxicity Assay Protocol

Target Audience: Research Scientists, Assay Development Biologists, and Preclinical Drug Discovery Professionals Focus: Poly (ADP-ribose) polymerase (PARP) inhibition, Synthetic Lethality, Homologous Recombination Deficiency (HRD)

Mechanistic Grounding & Assay Rationale

Rucaparib tartrate is a potent, orally bioavailable small-molecule inhibitor of PARP1, PARP2, and PARP3[1]. In preclinical oncology and drug development, assessing the cytotoxicity of Rucaparib requires a fundamental understanding of its mechanism of action: synthetic lethality [2].

Unlike traditional cytotoxic chemotherapies that acutely damage DNA, Rucaparib functions primarily by binding to the NAD+ active site of PARP enzymes, preventing the repair of single-strand DNA breaks (SSBs)[1]. More importantly, Rucaparib "traps" PARP1 and PARP2 on the DNA[3]. When a cell enters the S-phase of the cell cycle, replication forks collide with these trapped PARP-DNA complexes, converting SSBs into highly lethal double-strand breaks (DSBs)[4].

In healthy cells, DSBs are resolved by the error-free Homologous Recombination (HR) pathway. However, in cells with mutations in BRCA1, BRCA2, or other HR-deficiency (HRD) markers, the cell is forced to rely on error-prone pathways like Non-Homologous End Joining (NHEJ), leading to genomic instability, cell cycle arrest at the G2/M phase, and ultimately, apoptosis[1][2].

Expert Insight: The "Time-to-Death" Dependency

A common pitfall in PARP inhibitor (PARPi) screening is using short-term (24–48 hour) metabolic assays (e.g., MTT or WST-1). Because PARPi-induced cytotoxicity is strictly dependent on cellular replication (cells must pass through S-phase multiple times to accumulate lethal DSBs), short-term assays will drastically underestimate Rucaparib's potency . Validated protocols must employ a minimum 6-day continuous exposure for viability assays, or 10-to-14-day exposure for clonogenic survival assays[5].

Figure 1: Mechanism of Rucaparib-induced synthetic lethality in HR-deficient cancer cells.

Quantitative Baseline: Expected IC₅₀ Values

To establish a self-validating assay system, researchers must include appropriate positive and negative control cell lines. Isogenic pairs (e.g., UWB1.289 and UWB1.289+BRCA1) are the gold standard for proving on-target synthetic lethality[5].

Below is a summary of expected Rucaparib biochemical and cellular IC₅₀ values to guide your dose-response curve designs.

| Target / Cell Line | BRCA Status | Tissue Origin | Expected IC₅₀ / Kᵢ | Reference / Notes |

| PARP1 (Cell-free) | N/A | Biochemical | Kᵢ = 1.4 nM / IC₅₀ = 0.8 nM | High-affinity binding[1] |

| PARP2 (Cell-free) | N/A | Biochemical | IC₅₀ = 0.5 nM | [5] |

| UWB1.289 | BRCA1 Null | Ovarian | ~375 nM | Highly sensitive[5] |

| UWB1.289+BRCA1 | BRCA1 Restored | Ovarian | ~5,430 nM | >14-fold resistance shift[5] |

| MDA-MB-436 | BRCA1 Mutant | Breast (TNBC) | ~2.3 µM | [6] |

| PEO1 | BRCA2 Mutant | Ovarian | Highly Sensitive | Reduced viability at 72h+[7] |

Experimental Protocols

Reagent Preparation

-

Rucaparib Tartrate Stock (10 mM): Dissolve Rucaparib tartrate powder in 100% anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into single-use tubes to avoid freeze-thaw cycles. Store at -20°C or -80°C protected from light.

-

Working Solutions: Prepare serial dilutions in complete culture media immediately before use. Critical: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% to 0.2% (v/v) to prevent solvent-induced cytotoxicity.

Protocol A: 6-Day ATP-Based Cell Viability Assay (CellTiter-Glo®)

This protocol utilizes luminescence-based quantification of ATP as a proxy for metabolically active cells. It is ideal for high-throughput screening (HTS) and generating robust IC₅₀ curves.

Step-by-Step Methodology:

-

Cell Seeding (Day 0):

-

Harvest cells in the logarithmic growth phase.

-

Seed cells into a 96-well opaque white plate.

-

Expert Tip: Because the assay runs for 6 days, seeding density must be exceptionally low to prevent overconfluence in vehicle control wells. Seed 500 – 1,500 cells/well (cell line dependent) in 90 µL of complete media.

-

Fill the outer perimeter wells with 100 µL of sterile PBS to mitigate evaporation (the "edge effect").

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Drug Treatment (Day 1):

-

Prepare a 10X concentration of Rucaparib in media.

-

Add 10 µL of the 10X Rucaparib to the 90 µL of media already in the wells (1X final concentration).

-

Recommended dose range: 10 µM down to 1 nM (3-fold or 5-fold serial dilutions).

-

-

Incubation & Media Refresh (Days 1–6):

-

Incubate plates for 6 days.

-

Causality Check: If the media becomes highly acidic (yellowing), perform a 50% media exchange on Day 3 or 4 containing fresh 1X Rucaparib to maintain nutrient levels and drug pressure.

-

-

Endpoint Readout (Day 6):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence using a microplate reader (integration time: 0.5–1.0 seconds per well).

-

Protocol B: 14-Day Clonogenic Survival Assay

While ATP assays measure bulk metabolic activity, the clonogenic assay is the gold standard for measuring true reproductive death and long-term cytotoxicity following PARP inhibition.

Step-by-Step Methodology:

-

Cell Seeding (Day 0):

-

Trypsinize cells to a single-cell suspension. Pass through a 40 µm strainer if clumping is observed.

-

Seed 200–500 cells per well in a 6-well plate in 2 mL of complete media.

-

Allow cells to attach for 12–24 hours.

-

-

Drug Treatment (Day 1):

-

Replace media with fresh media containing Rucaparib (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) or DMSO vehicle control.

-

-

Colony Formation (Days 1–14):

-

Incubate plates undisturbed for 10 to 14 days.

-

Expert Tip: Do not move the plates frequently during the first 4 days, as mechanical agitation can cause dividing cells to detach and form satellite colonies, skewing results.

-

Change media containing fresh Rucaparib every 3–4 days.

-

-

Fixation and Staining (Day 14):

-

Carefully aspirate media and wash gently with cold PBS.

-

Fix cells with a mixture of Methanol:Acetic Acid (3:1) or 4% Paraformaldehyde for 15 minutes at room temperature.

-

Stain with 0.5% Crystal Violet (in 20% methanol/water) for 30 minutes.

-

Rinse plates gently under a slow stream of tap water until the background is clear. Air dry.

-

-

Quantification:

-

Count colonies containing ≥50 cells (indicating at least 5-6 successful cell divisions).

-

Calculate Plating Efficiency (PE) and Surviving Fraction (SF).

-

Data Analysis & Validation

To ensure the trustworthiness of your data, apply the following validation checks:

-

Z'-Factor Calculation: For the 6-day viability assay, calculate the Z'-factor using the vehicle control and a positive kill control (e.g., 10 µM Staurosporine). A Z' > 0.5 indicates an excellent assay.

-

Non-Linear Regression: Plot the log(inhibitor) vs. normalized response using a 4-parameter logistic (4PL) regression model (e.g., via GraphPad Prism).

-

Resistance Verification: If evaluating acquired resistance (e.g., BRCA reversion mutations), ensure the IC₅₀ curve shifts to the right significantly compared to the parental sensitive line[2][8].

References

-

Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times. Available at:[Link]

-

Mechanism of action of PARP inhibitors (Olaparib, Rucaparib, and Niraparib). ResearchGate. Available at:[Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PubMed Central (PMC). Available at:[Link]

-

Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. AACR Journals. Available at:[Link]

-

Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Semantic Scholar / J Clin Med. Available at:[Link]

-

Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status. PubMed Central (PMC). Available at:[Link]

-

Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. PubMed Central (PMC). Available at:[Link]

-

Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. PubMed Central (PMC). Available at:[Link]

Sources

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry parameters for Rucaparib tartrate detection

Application Note: Advanced LC-MS/MS Methodologies for the Robust Quantification of Rucaparib Tartrate in Biological Matrices

Introduction & Mechanistic Rationale

Rucaparib tartrate is a highly potent, small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1, PARP-2, and PARP-3[1]. It is primarily deployed as a targeted therapeutic for patients with BRCA-mutated, homologous recombination-deficient (HRD) ovarian and prostate cancers[2]. The clinical efficacy of rucaparib is driven by "PARP trapping," wherein the inhibitor binds to the catalytic domain of PARP, trapping it on single-strand DNA breaks. This prevents DNA repair, leading to the collapse of replication forks, double-strand breaks, and ultimately, tumor cell apoptosis via synthetic lethality[3][4].

Because PARP inhibitors display significant inter-patient pharmacokinetic (PK) variability, precise quantification of rucaparib in plasma or dried blood spots (DBS) is essential for Therapeutic Drug Monitoring (TDM) and clinical PK profiling[5][6]. This protocol outlines a highly sensitive, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow designed to deliver high-throughput, interference-free quantification of rucaparib tartrate.

Mechanism of Rucaparib-induced synthetic lethality via PARP trapping and DNA damage.

Analytical Strategy for Mass Spectrometry

Rucaparib (C19H18FN3O, monoisotopic mass 323.14 g/mol ) features a basic methylamine moiety that exhibits high proton affinity[1]. Consequently, positive electrospray ionization (ESI+) is the optimal mode for detection, readily forming the protonated precursor ion [M+H]+ at m/z 324.0[7].

To ensure absolute selectivity in complex biological matrices, Multiple Reaction Monitoring (MRM) is utilized. The primary quantifier transition (m/z 324.0 → 293.0) represents the stable loss of the methylamine group (-31 Da), providing the highest signal-to-noise ratio[7]. A secondary transition (m/z 324.0 → 170.1) is monitored as a qualifier to confirm peak identity[1][6]. To establish a self-validating system that automatically corrects for matrix-induced ion suppression and extraction losses, a stable isotope-labeled internal standard (SIL-IS) such as Rucaparib-d3 (m/z 328.4 → 170.1) must be integrated into the workflow[1].

Table 1: Optimized Mass Spectrometry Parameters

| Parameter | Value / Setting | Causality & Rationale |

| Ionization Mode | ESI, Positive (+) | Basic amine groups readily accept protons in acidic mobile phases to form [M+H]+[7]. |

| Precursor Ion | m/z 324.0 | Corresponds to the protonated free base of rucaparib[7]. |

| Quantifier Ion | m/z 293.0 | Loss of methylamine; highly abundant and stable fragment for quantification[7]. |

| Qualifier Ion | m/z 170.1 | Secondary structural cleavage used strictly for peak confirmation[1]. |

| Internal Standard | Rucaparib-d3 | Deuterated analog (m/z 328.4 → 170.1) identical in retention to compensate for matrix effects[1]. |

| Capillary Voltage | 3.0 - 4.0 kV | Ensures stable Taylor cone formation without inducing electrical discharge. |

| Collision Energy | 15 - 25 eV | Precisely tuned to maximize the yield of the m/z 293.0 fragment without over-fragmenting[7]. |

Chromatographic Conditions

Chromatographic separation is executed on a reversed-phase C18 column (e.g., Cortecs-T3 or Zorbax SB-C18) to retain the hydrophobic core of the molecule[1][5]. The mobile phases are modified with 0.1% formic acid. This acidic environment serves a dual purpose: it maintains rucaparib in a fully ionized state (preventing secondary interactions with free silanols on the column that cause peak tailing) and provides an abundant proton source to maximize ESI+ efficiency[8].

Table 2: UHPLC Gradient Program

| Time (min) | Mobile Phase A (Water + 0.1% FA) % | Mobile Phase B (Acetonitrile + 0.1% FA) % | Flow Rate (mL/min) |

| 0.0 | 90 | 10 | 0.4 |

| 0.5 | 90 | 10 | 0.4 |

| 2.5 | 10 | 90 | 0.4 |

| 3.5 | 10 | 90 | 0.4 |

| 3.6 | 90 | 10 | 0.4 |

| 5.0 | 90 | 10 | 0.4 |

Causality of Gradient: The initial high-aqueous hold (90% A) focuses the analyte into a tight band at the head of the column. The rapid organic ramp to 90% B efficiently elutes rucaparib, achieving a sharp, symmetrical peak while simultaneously washing highly lipophilic endogenous matrix lipids off the column[7].

Step-by-Step Experimental Protocol

Reagent and Standard Preparation

-

Stock Solution : Dissolve Rucaparib tartrate reference standard in 100% methanol to achieve a free-base equivalent concentration of 1.0 mg/mL. (Note: Apply a molecular weight correction factor to account for the tartrate salt).

-

Calibration Curve : Serially dilute the stock in 50:50 Methanol:Water (v/v) to generate working solutions. Spike these into blank human plasma to yield a calibration range of 100 to 5000 ng/mL[5].

-

IS Crash Solution : Prepare Rucaparib-d3 at a concentration of 200 ng/mL in 100% cold acetonitrile[7].

Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of the biological sample (plasma or reconstituted DBS) into a 1.5 mL microcentrifuge tube[5].

-

Add 150 µL of the cold IS Crash Solution.

-

Causality: The 3:1 organic-to-aqueous ratio aggressively disrupts the hydration shell of plasma proteins, causing them to denature and precipitate, while the lipophilic rucaparib remains highly soluble in the acetonitrile supernatant[7].

-

-

Vortex vigorously for 2 minutes to ensure complete homogenization.

-

Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the aggregated proteins.

-

Transfer 100 µL of the clear supernatant to an LC autosampler vial and dilute with 100 µL of Mobile Phase A.

-

Causality: Diluting the strong organic extract with aqueous mobile phase matches the sample solvent strength to the initial gradient conditions, preventing "solvent-effect" peak splitting during injection.

-

LC-MS/MS Acquisition

-

Inject 2.0 µL of the prepared extract into the LC-MS/MS system[7].

-

Monitor the MRM transitions continuously over the 5.0-minute runtime.

-

Maintain the autosampler tray at 4 °C to prevent analyte degradation across large analytical batches.

Step-by-step LC-MS/MS workflow from plasma sample preparation to data quantification.

Method Validation & Quality Control

To ensure the protocol operates as a self-validating system, it must be evaluated against FDA/EMA bioanalytical guidelines[5][7]:

-

Linearity : The calibration curve must demonstrate a coefficient of determination ( R2 ) ≥0.99 over the targeted clinical range (e.g., 100–5000 ng/mL for human plasma TDM)[5].

-

Precision & Accuracy : Intra- and inter-batch precision (CV%) must be ≤15% ( ≤20% at the Lower Limit of Quantification, LLOQ). Accuracy must fall within 85%–115% of the nominal concentrations[7].

-

Matrix Effect : Assessed by comparing the peak area of rucaparib spiked into post-extracted blank plasma versus neat standard solutions. The inclusion of the Rucaparib-d3 internal standard normalizes any ion suppression or enhancement, ensuring the IS-normalized matrix factor remains consistently near 1.0[6].

References[2] Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX61aJOIcHctz88sCQqUlMM_5ZEkkEpECan0TIRcvWV77xVIvOsT3cdBl28frsecemQrZhMRcw_VRKzkvfOGuFqeo9gTiWDh8AlwcwMdaZP93ElIpm4wwqDzJKqERLuUDNqRi0rRBvTJ2LqAgm[7] Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin - Frontiers. frontiersin.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_SA0RjB4i6JQYVH7tR9YEklV0CIz_YS3tdYzZ2Yl53G7k_YKgnIT9VOSKNXT6fUpCV8mjsP_17BV-C5fTfi8cWUyy8bNJaZ85iliF13eiAnGY7_ACWiPPJ7UdoUqwQh0ICGZBUw5uDiywKnLMlajI0QT1iDRhvju3URWI9YklOfI1G70KUYn5FqRDttHyEtJ2dlx-2Q==[1] Estimation of Rucaparib in Biological Matrices By LC-ESI-MS/MS. ijpbs.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVV-YVcvH1UJ1Uo0Ji-1f1svHqIGcSmr_Y0AFtM4oUBK6oDopJtR7SqY0XCZKniYHgVPiTH6SxlK-kkfqs0-cr1fhpDhazqQVRAwkd_ruAO-PQJ111_XzYXDjgJVtQ4IOG6m1AezUy6ehK57OplmOfUneOlglK[5] LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRb2kcNTrZSV0RCH50gW-EgoQ6ke2q_5Mk_CprePt7RwE7gW7hskPg40uYZ3L0axSrhxX6n9QjP6Pply34dfizOCnR-oRqPoYcntU-1o7hv8vULfcw-pVWlLm_AbXb8MRyTz9ogwuxXV65VyZI[8] Novel Quantitative Estimation of Rucaparib and Bevacizumab in Rat Plasma Using LC-MS/MS & Study of Pharmacokinetics. impactfactor.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXn1MoeAQHLOZpByy9YRQkmdcOnARfvVmZxd_ZTqvNzmD5WbrhthX9O6lcE0f9U3Llm9O0Gj7-79y4hMawLWlaO3ScdbqRuFp4WAb5iivNlMPb4iIwFj74DalKW2t6z-ScUf3e9tAA9AY8BQ90RRzIMB8rZtngwBdNco-n0gnG5A==[6] A SENSITIVE BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RUCAPARIB IN HUMAN PLASMA BY LC-ESI-MS/MS. researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoPPiObGp9f7_gybeU9tkA8_gXyCPTI6osT3Wh9C7Q_jkIvhQ3k-Z_uCpxvp6Mb5xem_XjVbQeh_1CS5FF_MEIx2HRI14Vtjg5HAwl_NdGOznKLJtEeVIjbinD2tjuBVyrGlwOAzm5Sy1L_Q6WkUcXS5B-qoeYcKum9qPw490MB8SXTGdHVT6lEPKe_nhib8CiVlkujXS9uzoNKroB2ms4Gk8OVfhzxVJRoJJgjyxorR58kkyB7rZbQPFJhVEZuRYp-ZYMdOu3zztvkyaTJmdC2OUqpOju1A==[3] IB-DNQ and Rucaparib dual treatment alters cell cycle regulation and DNA repair in triple negative breast cancer cells. biorxiv.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0LgIFUv3kBy1wEfTrNSau_8rBVwJWFcmCa_veG11BU-TVO6Ytk9xCCH01YSywkaC50AD23vOB3ebvDEd3rBxxrmaOU2aGT5z8FIrMgWD3s5o1GXkm06CVnXfllLtcCftjUY_j-x8eot-WLVbye_ezScsAm0i1moYLud2s8-Vt5w==[4] Quantitative Mass Spectrometry-Based Proteomics for Biomarker Development in Ovarian Cancer - Semantic Scholar. semanticscholar.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgULwlW0Bjl_l7Ac2aV2u2GDPXRddTeMMNH10T_fNfee5HUvPeBHReg5xowg4Vcq2ePzDBiNxABrZ_wE8Yd6nrHxvLZuNAt1QKhPsXCd30WOvGyRT9KtYFQzmfrE8hkMoS-gceOgyNVuN5w6p6P5faPJL7YPrOBHx-pIDKMwVm8fPuHpmFGoYRqg==

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IB-DNQ and Rucaparib dual treatment alters cell cycle regulation and DNA repair in triple negative breast cancer cells | bioRxiv [biorxiv.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin [frontiersin.org]

- 8. impactfactor.org [impactfactor.org]

Technical Support Center: Optimizing Rucaparib Tartrate Solubility in Aqueous Buffers

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of Rucaparib tartrate in in vitro and in vivo models. Rucaparib is a highly potent poly(ADP-ribose) polymerase (PARP) inhibitor (PARP1 Ki = 1.4 nM)[1], but its physicochemical properties present significant formulation hurdles.

This guide is engineered to move beyond basic instructions. Here, we dissect the thermodynamic and kinetic causality behind Rucaparib's precipitation, providing you with self-validating protocols to ensure absolute confidence in your dose-response data.

The Solubilization Matrix: Physicochemical Profiling

To manipulate a molecule, you must first understand its constraints. Rucaparib is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it suffers from both low intestinal permeability and poor aqueous solubility[2].

The core issue with the tartrate salt in biological buffers lies in its pKa. Rucaparib contains a secondary amine with a basic pKa of 9.95[3]. In acidic environments (pH < 7), the amine is protonated, yielding a solubility of 1.4 to 1.7 mg/mL[3]. However, as the pH approaches physiological conditions (pH 7.4), the equilibrium shifts toward the unionized free base, causing solubility to plummet to ~0.1 mg/mL[3].

Quantitative Solubility Profile

| Physicochemical Property | Value | Mechanistic Implication for Researchers |

| Molecular Weight | 323.36 g/mol (Free Base) | Optimal size for encapsulation within the hydrophobic cavity of cyclodextrins. |

| pKa | 9.95 (Secondary amine)[3] | Highly sensitive to buffer pH; deprotonation drives rapid precipitation in neutral media. |

| Solubility (pH < 7.0) | 1.4 – 1.7 mg/mL[3] | Stable in unbuffered water or acidic media due to complete ionization. |

| Solubility (pH 7.4) | ~0.1 mg/mL[3] | Requires co-solvents or complexation agents for physiological assays. |

| BCS Classification | Class IV[2] | High crystal lattice energy and lipophilicity demand aggressive disruption strategies. |

Mechanistic Troubleshooting Guide